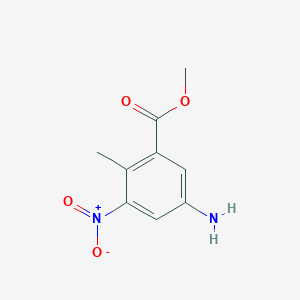

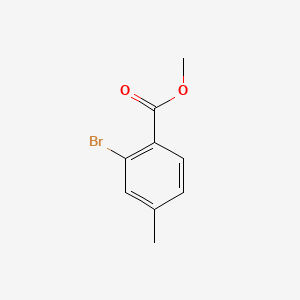

Methyl 5-amino-2-methyl-3-nitrobenzoate

Descripción general

Descripción

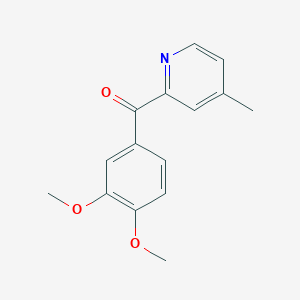

“Methyl 5-amino-2-methyl-3-nitrobenzoate” is a chemical compound with the molecular formula C9H10N2O4 . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “Methyl 5-amino-2-methyl-3-nitrobenzoate” involves several steps. The overall percent yield for the synthesis of similar compounds, such as methyl 3-nitrobenzoate, has been reported to be around 51.8% . The synthesis process may involve reactions with aromatic aldehydes in the presence of DBU in DMSO .Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-methyl-3-nitrobenzoate” consists of a benzene ring with methyl, amino, and nitro functional groups attached to it . The exact mass of the molecule is 210.064056 Da .Chemical Reactions Analysis

“Methyl 5-amino-2-methyl-3-nitrobenzoate” can participate in various chemical reactions. For instance, it can react with aromatic aldehydes to produce substituted nitrostyrene benzoic acids . The nitration of similar compounds, such as methyl benzoate, is an example of electrophilic substitution .Physical And Chemical Properties Analysis

“Methyl 5-amino-2-methyl-3-nitrobenzoate” has a molecular weight of 210.187 Da . It has a topological polar surface area of 98.1 Ų . Other properties such as XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can also be computed .Aplicaciones Científicas De Investigación

Synthesis of Chemical Compounds

In Organic Chemistry Education

Methyl 5-amino-2-methyl-3-nitrobenzoate is also used in educational settings, particularly in organic chemistry courses. It's involved in experiments demonstrating the Fischer esterification reaction, where its synthesis offers a practical example for students to understand fundamental organic reactions (Caleb M Kam, Stephan M Levonis, & Stephanie S. Schweiker, 2020).

Development of Pharmaceutical Intermediates

This compound is significant in the pharmaceutical industry as an intermediate for various drugs. The synthesis of 5-methyl-2-nitrobenzoic acid, for instance, represents a step in producing key pharmaceutical intermediates, highlighting the compound's role in drug development (Wen-yi Mei, Sen Yao, Ming-jun Yu, & Risheng Yao, 2018).

Crystal Structure and Cytotoxic Properties

Research into the crystal structure and properties of compounds related to Methyl 5-amino-2-methyl-3-nitrobenzoate reveals their potential in developing new materials with specific properties. For example, studies have looked into the crystal structure of similar compounds and their cytotoxic properties to both normal and carcinoma cells, which could have implications in medical research and materials science (Nong Wang & Qi Shi, 2011).

Environmental Friendly Synthesis Processes

Spectroscopic and Physical Characterization

Methyl 5-amino-2-methyl-3-nitrobenzoate is used in studies involving spectroscopic and physical characterization of compounds. For example, the determination of Abraham model solute descriptors for similar nitrobenzoic acids underscores the importance of this compound in understanding the solubility and interaction of molecules in various solvents (Erin Hart, Ashley M. Ramirez, Sarah Cheeran, M. Barrera, Melissa Y. Horton, Anisha Wadawadigi, W. Acree, & M. Abraham, 2017).

Exploring Energetic Materials

Research on nitroaromatic compounds, including those related to Methyl 5-amino-2-methyl-3-nitrobenzoate, has expanded into the field of energetic materials. These studies involve understanding the initiation and pollution aspects of such compounds, indicating their potential use in applications requiring high-energy materials (T. Klapötke, C. M. Sabaté, & J. Stierstorfer, 2009).

Anticancer Research

Some derivatives of Methyl 5-amino-2-methyl-3-nitrobenzoate are being studied for their anticancer properties. These compounds, after undergoing certain chemical transformations, have shown potential as anticancer agents, highlighting the compound's relevance in medical research (Mohamed El-Naggar, A. El-Shorbagi, Dina H. Elnaggar, A. Amr, M. Al-Omar, & E. A. Elsayed, 2018).

Anti-leishmanial Activity

The compound is also instrumental in synthesizing new nitroaromatic compounds for screening anti-leishmanial activity. This research indicates the potential use of derivatives of Methyl 5-amino-2-methyl-3-nitrobenzoate in developing treatments for leishmaniasis, a tropical disease caused by parasitic protozoans (L. C. Dias, G. Lima, C. Pinheiro, B. Rodrigues, C. Donnici, R. Fujiwara, D. Bartholomeu, R. Ferreira, S. R. Ferreira, T. Mendes, J. G. Silva, & M. Alves, 2015).

Mecanismo De Acción

Mode of Action

Nitrobenzoates are known to undergo reactions such as nitration and conversion from the nitro group to an amine . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Nitrobenzoates can be involved in the synthesis of various compounds, such as substituted nitrostyrene benzoic acids . The effects of these compounds on biochemical pathways would depend on the specific targets they interact with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

methyl 5-amino-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVACSQNWWAHGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619888 | |

| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-methyl-3-nitrobenzoate | |

CAS RN |

88132-48-3 | |

| Record name | Methyl 5-amino-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)

![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)